2-(5-Fluoropyridin-2-yl)propanoic acid
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Overview
Description
2-(5-Fluoropyridin-2-yl)propanoic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents. This compound has a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another method involves the use of fluorinating reagents such as tetrabutylammonium fluoride or fluoroboric acid .
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs scalable synthetic routes that ensure high yields and purity. The use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of fluorinated pyridines include:
Fluorinating Agents: Tetrabutylammonium fluoride, fluoroboric acid.
Oxidizing Agents: Various oxidizing agents can be used, but specific examples are not provided in the literature.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different substituents on the pyridine ring .
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)propanoic acid is not well-documented. fluorinated pyridines generally exert their effects through interactions with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Fluchloraminopyr: A 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid derivative used as a herbicide.
Other Fluoropyridines: Various fluorinated pyridines with different substituents on the pyridine ring.
Uniqueness
2-(5-Fluoropyridin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of the fluorine atom in the 5-position of the pyridine ring enhances its electron-withdrawing effects, making it less reactive than its chlorinated and brominated analogues .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12) |
InChI Key |
LFTNNUFIJSCMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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